Amprenavir-d4: A Technical Guide for Researchers
Amprenavir-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Amprenavir-d4, a deuterated analog of the HIV-1 protease inhibitor Amprenavir. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, its application as an internal standard in bioanalytical methods, and the mechanism of action of its parent compound.
Core Compound Data: Amprenavir-d4
A stable, isotopically labeled version of Amprenavir, Amprenavir-d4, serves as an ideal internal standard for the accurate quantification of Amprenavir in biological matrices using mass spectrometry-based assays.
| Property | Value | Citations |
| Chemical Name | Amprenavir-d4 | |
| CAS Number | 1217661-20-5, 2738376-78-6 | [1][2] |
| Molecular Formula | C₂₅H₃₁D₄N₃O₆S | [1][3] |
| Molecular Weight | 509.65 g/mol | [1][3] |
| Appearance | Off-White to Pale Yellow Solid | [1][4] |
| Storage | 2-8°C Refrigerator | [1][4] |
| Applications | Labeled Amprenavir, a selective HIV protease inhibitor. An analogue of Ritonavir. | [1][4][5] |
Mechanism of Action: Inhibition of HIV-1 Protease
Amprenavir, the non-deuterated parent compound, is a potent and selective inhibitor of HIV-1 protease. This enzyme is critical for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins into mature, functional proteins and enzymes. By competitively binding to the active site of HIV-1 protease, Amprenavir blocks this cleavage process. This results in the production of immature, non-infectious viral particles, thus halting the replication of the virus.
Experimental Protocol: Quantification of Amprenavir in Human Plasma using Amprenavir-d4 by LC-MS/MS
This protocol outlines a representative method for the determination of Amprenavir concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Amprenavir-d4 as an internal standard.
Materials and Reagents
-
Amprenavir (analytical standard)
-
Amprenavir-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Deionized water
Preparation of Stock and Working Solutions
-
Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Amprenavir in methanol.
-
Amprenavir-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Amprenavir-d4 in methanol.
-
Amprenavir Working Solutions: Serially dilute the Amprenavir stock solution with a 50:50 methanol:water mixture to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Amprenavir-d4 stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.
-
To each tube, add 100 µL of the appropriate sample (blank plasma for calibration curve, plasma for QC and unknown samples).
-
Spike 10 µL of the internal standard working solution (100 ng/mL Amprenavir-d4) into all tubes except for the blank.
-
To prepare the calibration curve, spike the appropriate Amprenavir working solutions into the tubes containing blank plasma.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Amprenavir and Amprenavir-d4 from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Amprenavir: To be determined empirically Amprenavir-d4: To be determined empirically |
| Collision Energy | Optimized for each transition |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Amprenavir to Amprenavir-d4 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of Amprenavir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Bioanalytical Method
The following diagram illustrates the logical workflow for the quantification of Amprenavir in a biological sample using Amprenavir-d4 as an internal standard.
References
- 1. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Protease Substrate Binding and Product Release Pathways Explored with Coarse-Grained Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
